molecular formula C9H6N2O3 B12356876 4-nitro-4H-isoquinolin-1-one

4-nitro-4H-isoquinolin-1-one

Cat. No.: B12356876
M. Wt: 190.16 g/mol
InChI Key: BQKGIDIYVWFSNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-4H-isoquinolin-1-one can be achieved through various methods. One common approach involves the cyclization of benzamide derivatives with functionalized arenes or alkynes. This method often employs transition-metal catalysts such as palladium or copper to facilitate the reaction . Another method involves the use of arynes and oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation and aromatization .

Industrial Production Methods

Industrial production of isoquinolin-1-one derivatives typically involves large-scale reactions using robust and efficient catalytic systems. The use of metal catalysts, such as palladium or copper, is common due to their ability to promote high-yield reactions under mild conditions .

Chemical Reactions Analysis

Types of Reactions

4-nitro-4H-isoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-substituted isoquinolinones, while reduction can produce amino-substituted isoquinolinones .

Scientific Research Applications

4-nitro-4H-isoquinolin-1-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-4H-isoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enabling it to interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-nitro-4H-isoquinolin-1-one

InChI

InChI=1S/C9H6N2O3/c12-9-7-4-2-1-3-6(7)8(5-10-9)11(13)14/h1-5,8H

InChI Key

BQKGIDIYVWFSNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C=NC2=O)[N+](=O)[O-]

Origin of Product

United States

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